

Application Notes and Protocols: Experimental Setup for Friedel-Crafts Acylation of Butoxybenzene

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Compound of Interest

Compound Name: *Butoxybenzene*

Cat. No.: *B075284*

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Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed experimental protocol for the Friedel-Crafts acylation of **butoxybenzene** to primarily yield 4-butoxyacetophenone, a key building block in various synthetic pathways. The butoxy group, being an activating ortho-, para-director, facilitates this reaction, with the para-substituted product being sterically favored.

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3).^[1] This acylium ion is then attacked by the electron-rich **butoxybenzene** ring to form a resonance-stabilized carbocation intermediate (a sigma complex).^[1] Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the acylated product and regenerating the catalyst.^[1]

Quantitative Data Summary

The following table summarizes the recommended quantities and conditions for the Friedel-Crafts acylation of **butoxybenzene** on a 50 mmol scale. This data is adapted from established protocols for similar alkoxybenzenes.[\[2\]](#)

Parameter	Value	Unit	Notes
Reactants			
Butoxybenzene	7.51	g	(50.0 mmol, 1.0 equiv)
Acetyl Chloride	4.32	g (3.9 mL)	(55.0 mmol, 1.1 equiv)
Anhydrous Aluminum Chloride	7.33	g	(55.0 mmol, 1.1 equiv)
Solvent			
Dichloromethane (DCM)	45	mL	Anhydrous
Reaction Conditions			
Initial Temperature	0	°C	(Ice/water bath) [2]
Addition Time	10	min	For each reactant solution [2]
Reaction Temperature	Room Temperature	°C	After initial addition
Reaction Time	15	min	After reaching room temperature [2]
Work-up			
Ice	25	g	For quenching [2]
Concentrated HCl	15	mL	For quenching [2]
DCM for Extraction	20	mL	
Saturated NaHCO ₃	2 x 20	mL	For washing

Experimental Protocol

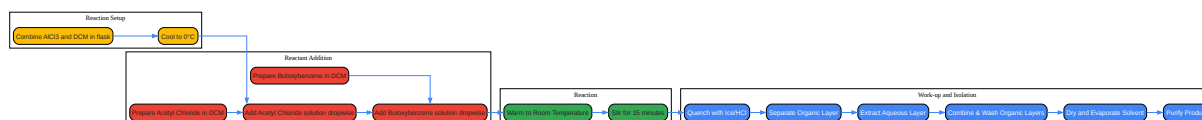
Materials and Equipment:

- 100 mL three-necked round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice/water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- **Butoxybenzene**
- Acetyl chloride
- Anhydrous aluminum chloride
- Dichloromethane (anhydrous)
- Concentrated hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice

Procedure:

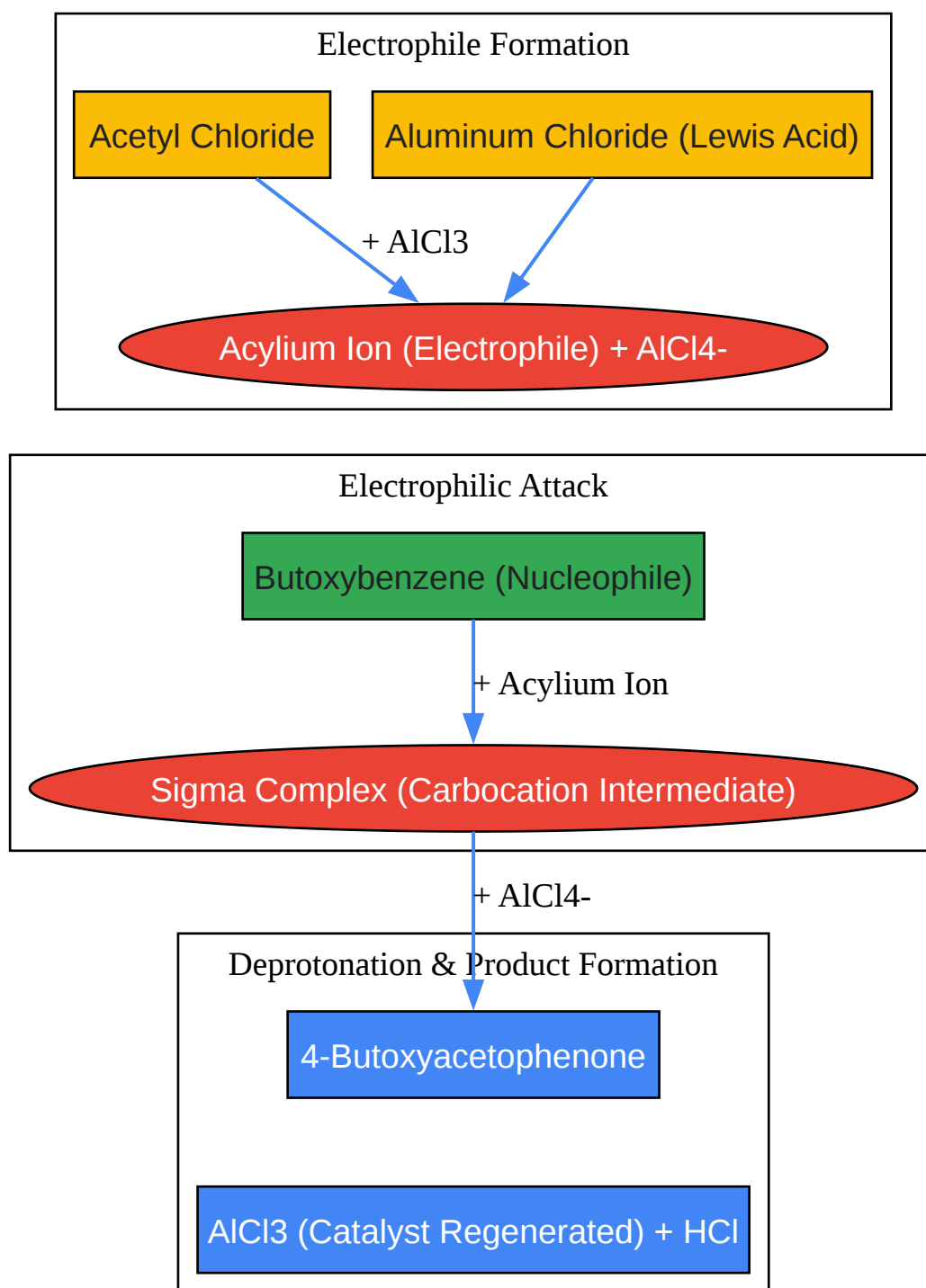
1. Reaction Setup: a. Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes. b. In the flask, place anhydrous aluminum chloride (7.33 g, 55.0 mmol) and anhydrous dichloromethane (15 mL).[2] c. Cool the flask to 0°C in an ice/water bath.[2]
2. Reactant Addition: a. Prepare a solution of acetyl chloride (4.32 g, 55.0 mmol) in 10 mL of anhydrous dichloromethane.[2] Add this solution to the dropping funnel. b. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[2] c. Prepare a solution of **butoxybenzene** (7.51 g, 50.0 mmol) in 10 mL of anhydrous dichloromethane. d. After the addition of acetyl chloride is complete, add the **butoxybenzene** solution dropwise to the reaction mixture over 10 minutes.[2]
3. Reaction: a. Once the addition of **butoxybenzene** is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[2] b. Stir the reaction mixture at room temperature for an additional 15 minutes.[2]
4. Work-up and Isolation: a. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[2] b. Transfer the mixture to a separatory funnel. c. Separate the organic layer. d. Extract the aqueous layer with 20 mL of dichloromethane.[2] e. Combine the organic layers and wash them twice with 20 mL portions of saturated sodium bicarbonate solution, followed by a wash with brine.[2] f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.
5. Purification (Optional): a. The crude 4-butoxyacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations



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Caption: Experimental workflow for the Friedel-Crafts acylation of **butoxybenzene**.



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Caption: Logical relationship of key steps in the Friedel-Crafts acylation mechanism.

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References

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